2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the thieno[2,3-c]pyridine carboxamide class, characterized by a bicyclic heteroaromatic core fused with a thiophene ring. The 2,5-dichlorobenzamido substituent at position 2 and the tetramethyl groups on the pyridine ring contribute to its structural rigidity and lipophilicity.
Properties
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2S/c1-18(2)8-11-13(15(22)25)17(27-14(11)19(3,4)24-18)23-16(26)10-7-9(20)5-6-12(10)21/h5-7,24H,8H2,1-4H3,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKILMFFUPYLZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 2-amino-6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2,5-Dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations:
Substituents on the Benzamido Group :
- The target compound features a 2,5-dichlorobenzamido group, whereas:
- K408-1083 () has a bis(2-methylpropyl)sulfamoyl substituent, increasing molecular weight and hydrophobicity.
- The compound in substitutes with a 4-((3,5-dimethylpiperidin-1-yl)sulfonyl) group, introducing a basic nitrogen for enhanced solubility as a hydrochloride salt.
- The positional isomer in uses 2,4-dichlorobenzamido , which may alter electronic properties and binding interactions .
Core Modifications: All analogs retain the 5,5,7,7-tetramethyl-thieno[2,3-c]pyridine-3-carboxamide scaffold, suggesting this core is critical for maintaining structural stability or target engagement.
Physicochemical Properties:
*Estimated based on K408-1083’s solubility (-4.48) and higher hydrophobicity of dichloro vs. sulfonamide groups.
†Assumed based on pKa trends in aromatic sulfonamides and carboxamides.
‡Hydrochloride salt likely enhances aqueous solubility compared to neutral analogs.
Research Findings and Implications
Substituent Effects on Bioactivity: Chlorine Position: The 2,5-dichloro isomer (target) vs. 2,4-dichloro () may exhibit divergent binding affinities due to steric and electronic differences. For example, 2,5-substitution could optimize π-stacking in hydrophobic binding pockets . Sulfonamide vs.
Tetramethyl Group Role :
- The 5,5,7,7-tetramethyl configuration likely reduces conformational flexibility, preorganizing the molecule for target interaction. This feature is conserved across analogs, underscoring its pharmacological relevance .
Drug Discovery Potential: Inclusion in libraries like the 3D-Biodiversity Library () suggests broad-spectrum screening for kinase inhibitors, GPCR modulators, or epigenetic targets. The hydrochloride salt in may improve bioavailability for in vivo studies .
Biological Activity
The compound 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article examines the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thieno[2,3-c]pyridine core and multiple substituents that may influence its biological activity. The molecular formula is with a molecular weight of 517.12 g/mol. Its structural features include:
- Thieno[2,3-c]pyridine core
- Dichlorobenzamide moiety
- Tetramethyl substitutions
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Antineoplastic Activity : Preliminary studies suggest that derivatives of thieno[2,3-c]pyridine compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of cell proliferation in vitro.
- Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer’s disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain.
- Antimicrobial Properties : Certain derivatives have shown antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antineoplastic | IC50 values < 40 nM | |
| Cholinesterase Inhibition | AChE IC50 values around 0.466 µM | |
| Antimicrobial | Moderate activity against TB |
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of thieno[2,3-c]pyridine derivatives on cancer cell lines. The compound exhibited significant activity with an IC50 value indicating it was more potent than previously studied analogs. The mechanism was suggested to involve disruption of microtubule dynamics.
Case Study 2: Cholinesterase Inhibition
In another study focusing on cholinesterase inhibitors for Alzheimer's treatment, the compound was found to effectively inhibit both AChE and BChE. The dual inhibition profile suggests potential as a therapeutic agent in managing cholinergic deficits associated with neurodegenerative diseases.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. These studies indicate that the dichlorobenzamide moiety plays a crucial role in enhancing binding affinity to cholinesterases.
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-thieno[2,3-c]pyridine-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted pyridine precursors. For example, thieno[2,3-c]pyridine scaffolds can be synthesized via nucleophilic substitution at the pyridazine ring, followed by benzamidation (e.g., using 2,5-dichlorobenzoyl chloride) and carboxamide functionalization. Key steps include refluxing in acetic anhydride/acetic acid mixtures and crystallizing intermediates (e.g., thiazolo[3,2-a]pyrimidine derivatives) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : and NMR identify substituent environments (e.g., methyl groups at δ 1.2–2.4 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- IR : Confirm amide (C=O stretch at ~1650–1710 cm) and carboxamide (N–H bend at ~3200–3400 cm) functionalities .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS or MALDI-TOF) and fragmentation patterns .
Q. What safety precautions are essential during handling?
Use fume hoods, nitrile gloves, and lab coats due to potential respiratory and skin irritation risks. Refer to safety data sheets (SDS) for thieno-pyridine analogs, which classify similar compounds as "laboratory chemicals" with undefined toxicity .
Q. How are intermediates purified during synthesis?
Crystallization from ethanol/DMF mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) effectively isolates intermediates like acetamido-thienopyridines .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields for this compound?
Apply DoE to variables like temperature (80–120°C), solvent ratios (acetic anhydride/acetic acid), and catalyst loading (e.g., sodium acetate). Statistical models (e.g., ANOVA) identify optimal conditions, as demonstrated in flow-chemistry syntheses of structurally similar heterocycles .
Q. How to resolve contradictions in 1H^1H1H NMR data for tautomeric forms?
Tautomerism in thieno-pyridine derivatives may cause peak splitting. Use variable-temperature NMR (VT-NMR) or deuterated solvents (DMSO-d6) to stabilize specific tautomers. Compare with computational predictions (DFT) for chemical shift assignments .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?
Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate electrophilicity indices and frontier molecular orbitals to identify reactive sites. Analogous studies on chloromethyl-thiazolo[5,4-b]pyridines validate this approach .
Q. How to address discrepancies in reported reaction conditions for cyclocondensation?
Contradictions (e.g., reflux times from 2–12 hours) may arise from varying substituent electronic effects. Systematic kinetic studies under controlled conditions (e.g., in-line FTIR monitoring) can reconcile these differences .
Q. What mechanistic insights support the formation of the thieno-pyridine core?
Isotopic labeling (e.g., -formamide) traces nitrogen incorporation during cyclocondensation. Proposed mechanisms involve intermolecular cyclization via enolate intermediates, as shown in pyridazine-annulated systems .
Q. How to evaluate biological activity using structure-activity relationship (SAR) models?
Screen derivatives against target enzymes (e.g., kinases) using molecular docking (AutoDock Vina) and validate with in vitro assays. Pyrano-quinoline analogs demonstrate SAR-driven optimization for anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
